molecular formula C15H10BrN B3052036 1-(2-Bromophenyl)isoquinoline CAS No. 380427-61-2

1-(2-Bromophenyl)isoquinoline

Cat. No. B3052036
Key on ui cas rn: 380427-61-2
M. Wt: 284.15 g/mol
InChI Key: SJBAPHJRDIIHMB-UHFFFAOYSA-N
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Patent
US07820822B2

Procedure details

A mixture of 28.6 g (100 mmol) of 1-(2-bromophenyl)-3,4-dihydroisoquinoline, 86.9 g (1 mol) of manganese dioxide and 200 ml of 1,2-dichlorobenzene was stirred at 180° C. for 5 h. After cooling, the mixture was diluted with 500 ml of toluene and filtered through silica gel. After the solvent had been removed, the product was obtained as a yellow oil. The yield at a purity of approx. 99.0% was 26.0 g (91 mmol), 91.4% of theory.
Name
1-(2-bromophenyl)-3,4-dihydroisoquinoline
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
86.9 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10][N:9]=1.ClC1C=CC=CC=1Cl>C1(C)C=CC=CC=1.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][N:9]=1 |f:3.4.5|

Inputs

Step One
Name
1-(2-bromophenyl)-3,4-dihydroisoquinoline
Quantity
28.6 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C1=NCCC2=CC=CC=C12
Name
Quantity
200 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Name
Quantity
86.9 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
was stirred at 180° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CUSTOM
Type
CUSTOM
Details
After the solvent had been removed
CUSTOM
Type
CUSTOM
Details
the product was obtained as a yellow oil
CUSTOM
Type
CUSTOM
Details
The yield at a purity of approx. 99.0%

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrC1=C(C=CC=C1)C1=NC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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